1-Benzyl-3-hydroxy-pyrrolidin-2,5-dion

Übersicht

Beschreibung

1-Benzyl-3-hydroxy-pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C11H11NO3 and its molecular weight is 205.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-Benzyl-3-hydroxy-pyrrolidine-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzyl-3-hydroxy-pyrrolidine-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Herbizideinsatz

“1-Benzyl-3-hydroxy-pyrrolidin-2,5-dion” und seine Derivate wurden auf ihr Potenzial als Herbizide untersucht . Auf der Suche nach besseren Herbiziden wurde eine Reihe von 1-Alkyl-3-(α-hydroxy-(un)substituierten Benzyliden)pyrrolidin-2,4-dionen hergestellt und ihre Struktur-Wirkungs-Beziehungen untersucht . Die vorläufigen Bioassay-Ergebnisse zeigten, dass einige von ihnen eine hohe herbizide Aktivität gegen einjährige zweikeimblättrige und einkeimblättrige Pflanzen aufweisen . Diese Verbindungen zeigten sowohl wachstumshemmende als auch bleichende Eigenschaften .

Arzneimittelforschung

Der Pyrrolidinring, der Teil von “this compound” ist, gehört zu den Stickstoffheterocyclen, die von Medizinalchemikern häufig verwendet werden, um Verbindungen für die Behandlung von menschlichen Krankheiten zu erhalten . Das große Interesse an diesem gesättigten Gerüst wird durch die Möglichkeit verstärkt, den Pharmakophor-Raum aufgrund der sp3-Hybridisierung, dem Beitrag zur Stereochemie des Moleküls und der erhöhten dreidimensionalen (3D)-Abdeckung aufgrund der Nicht-Planarität des Rings effizient zu erforschen . Dies macht “this compound” zu einem vielseitigen Gerüst für neuartige biologisch aktive Verbindungen .

Biologische Aktivität

1-Benzyl-3-hydroxy-pyrrolidine-2,5-dione, a heterocyclic compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological mechanisms, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

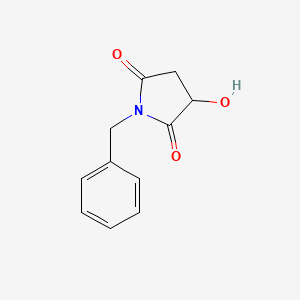

1-Benzyl-3-hydroxy-pyrrolidine-2,5-dione is characterized by a five-membered pyrrolidine ring with a hydroxyl group and a benzyl substituent. Its molecular formula is , and it exhibits chiral properties due to the presence of multiple stereocenters. The compound's structure allows for various interactions with biological targets, influencing its activity.

Synthesis Methods

The synthesis of 1-benzyl-3-hydroxy-pyrrolidine-2,5-dione can be achieved through several methods:

- Reduction Reactions : Utilizing sodium borohydride to reduce precursors.

- Condensation Reactions : Reacting appropriate amines with diketones under acidic conditions.

These methods not only yield the desired compound but also allow for modifications that can enhance biological activity.

The biological activity of 1-benzyl-3-hydroxy-pyrrolidine-2,5-dione is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in metabolic pathways, which can be crucial for developing anti-cancer therapies.

- Receptor Binding : Its ability to bind to specific receptors modulates cellular signaling pathways, affecting cell proliferation and apoptosis.

The hydroxyl group can form hydrogen bonds with target proteins, while the benzyl moiety contributes to hydrophobic interactions, enhancing binding affinity.

Anticancer Activity

A study investigated the anticancer properties of 1-benzyl-3-hydroxy-pyrrolidine-2,5-dione using human cancer cell lines. The results indicated that the compound exhibited cytotoxic effects against A549 lung adenocarcinoma cells:

| Compound Concentration (µM) | Viability (%) |

|---|---|

| 0 (Control) | 100 |

| 10 | 85 |

| 50 | 70 |

| 100 | 55 |

These findings suggest that at higher concentrations, the compound significantly reduces cell viability, indicating potential as an anticancer agent .

Antimicrobial Activity

In another study assessing antimicrobial properties, derivatives of pyrrolidine compounds demonstrated varying degrees of activity against bacterial strains such as Staphylococcus aureus:

| Compound | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| 1-Benzyl-3-hydroxy-pyrrolidine-2,5-dione | 12.5 |

| Control (Ciprofloxacin) | 2 |

This data highlights the compound's potential as a lead structure for developing new antibacterial agents .

Eigenschaften

IUPAC Name |

1-benzyl-3-hydroxypyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c13-9-6-10(14)12(11(9)15)7-8-4-2-1-3-5-8/h1-5,9,13H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCPKAWKGCQTPCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)CC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40400560 | |

| Record name | 1-benzyl-3-hydroxy-pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78027-57-3 | |

| Record name | 1-benzyl-3-hydroxy-pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.